molecular formula C16H16F3NO3 B2972979 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide CAS No. 1351661-85-2

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide

Cat. No.: B2972979
CAS No.: 1351661-85-2
M. Wt: 327.303
InChI Key: OXIXCCZITZFYJF-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide is a high-purity chemical compound intended for research and development applications. This synthetic small molecule features a furan-3-carboxamide core substituted with methyl groups at the 2 and 5 positions, which is further functionalized with a complex N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl) side chain. The presence of the trifluoromethyl and hydroxy groups on the propyl chain adjacent to a phenyl ring suggests potential for significant electronic and steric influences, making this compound a candidate for investigation in medicinal chemistry and drug discovery research. Compounds with similar furan carboxamide structures are often explored for their biological activities . For instance, some furanone derivatives have been studied for their antimicrobial properties and ability to affect cell cycle progression in pathogens . The unique structural motif of this compound may lend itself to studies in synthetic chemistry, serving as a building block for the creation of more complex molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All information presented is for research and development purposes. Researchers should handle all chemical reagents in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-10-8-13(11(2)23-10)14(21)20-9-15(22,16(17,18)19)12-6-4-3-5-7-12/h3-8,22H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIXCCZITZFYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

    Final coupling: The final step involves coupling the trifluoromethylated furan with the appropriate phenylpropylamine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and carboxamide group may facilitate binding to active sites, leading to inhibition or modulation of target activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Functional Groups Use/Application Reference
Target Compound Furan-3-carboxamide 2,5-dimethyl; 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl Amide, hydroxy, trifluoromethyl Undocumented (inference: agrochemical)
Flutolanil Benzamide 2-(trifluoromethyl); 3-isopropoxyphenyl Amide, ether, trifluoromethyl Fungicide (controls rice sheath blight)
Cyprofuram Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl; 3-chlorophenyl Amide, furan, chloro Fungicide (cereal diseases)
Tebufenozide Benzohydrazide 4-ethylbenzoyl; 3,5-dimethyl Hydrazide, methyl Insecticide (mimics ecdysone)
Compound in Thiophene-2-sulfonamide 5-chloro; 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl Sulfonamide, hydroxy, chloro Undocumented (structural similarity to agrochemicals)

Key Observations:

Amide vs. Sulfonamide Linkage : The target compound’s carboxamide group contrasts with the sulfonamide in ’s compound. Carboxamides generally exhibit higher metabolic stability, while sulfonamides may enhance solubility .

Fluorine Substituents: The trifluoromethyl group in the target compound and flutolanil enhances hydrophobicity and resistance to enzymatic degradation compared to non-fluorinated analogs like cyprofuram .

Furan vs. Flutolanil’s benzene core provides greater rigidity .

Table 2: Hypothetical Property Comparison (Inferred from Structural Features)

Property Target Compound Flutolanil Cyprofuram
Molecular Weight ~375 g/mol 323 g/mol 295 g/mol
LogP (Lipophilicity) High (trifluoro, phenyl) Moderate (trifluoro, ether) Moderate (chloro, furan)
Bioactivity Likely fungicidal/insecticidal (inference) Fungicidal Fungicidal
Metabolic Stability High (trifluoro) Moderate Low (chloro susceptible to hydrolysis)

Mechanistic Insights:

  • The hydroxy group in the target compound may facilitate hydrogen bonding with target enzymes, similar to the mode of action of tebufenozide, which binds to ecdysone receptors .
  • The 2,5-dimethylfuran moiety could mimic natural substrates in fungal or insect metabolic pathways, as seen in furilazole (), a herbicide safener .

Q & A

Q. Table 1: Key Synthetic Parameters from Analogous Compounds

ParameterValue/TechniqueSource
Coupling AgentEDC/HOBt
SolventDichloromethane or DMF
Yield76%
Purification MethodRecrystallization (ethanol)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
1H NMR and elemental analysis are critical. For a related dimethylfuran carboxamide, distinct NMR signals were observed:

  • NH proton : Singlet at δ 11.90 ppm (DMSO-d6) .
  • Aromatic protons : Multiplets between δ 6.81–7.27 ppm .
  • Methyl groups : Singlets at δ 2.22–2.49 ppm .
    Elemental analysis (e.g., C: 66.23%, H: 5.56%) confirms stoichiometry .

Q. Table 2: Representative 1H NMR Data

Proton EnvironmentChemical Shift (δ, ppm)MultiplicitySource
NH11.90Singlet
Furan C-H6.81Singlet
Thiazole C-H7.27Singlet

Advanced: How can X-ray crystallography resolve conformational ambiguities in the solid state?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For a furan-3-carboxamide analog (C26H20N2O3), monoclinic P21/c symmetry was observed with cell parameters:

  • a = 10.7691 Å, b = 21.746 Å, c = 8.8666 Å, β = 101.934° .
  • Hydrogen bonding : Key interactions (e.g., N–H···O) stabilize the lattice, with donor-acceptor distances of 2.86–3.12 Å .

Q. Table 3: Crystallographic Data

ParameterValueSource
Space GroupP21/c
R-factor0.050 (R[F²])
Hydrogen Bond Length2.86–3.12 Å

Advanced: How can computational modeling complement experimental data for conformational analysis?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict optimized geometries and compare them with SCXRD data. Discrepancies >0.1 Å in bond lengths may indicate solvent effects or crystal packing forces. For example:

  • Furan ring planarity : Experimental vs. computational deviations <0.05 Å validate modeling accuracy .
  • Torsional angles : Discrepancies in trifluoropropyl groups may require implicit solvent models (e.g., SMD) for alignment .

Advanced: What strategies address contradictory bioactivity data in analogs with similar substituents?

Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoro vs. methyl groups) on receptor binding using molecular docking.
  • Experimental Controls : Replicate assays under standardized conditions (pH, temperature) to isolate substituent-specific effects.
  • Meta-analysis : Cross-reference data from analogs like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, where fluorobenzyl groups enhance metabolic stability .

Basic: How is solubility assessed for in vitro assays, and what formulations are recommended?

Answer:

  • Solubility Screening : Use DMSO stock solutions (10 mM) diluted in assay buffers (PBS, pH 7.4). Precipitation thresholds are monitored via dynamic light scattering.
  • Co-solvents : For low solubility (<50 µM), employ cyclodextrins (e.g., HP-β-CD) or lipid-based formulations .

Advanced: What crystallographic refinements improve accuracy in hydrogen bonding analysis?

Answer:

  • Restrained Refinement : Apply SHELXL with isotropic displacement parameters for H-atoms.
  • Electron Density Maps : Analyze residual peaks (>0.3 e⁻/ų) to identify disordered solvent molecules .
  • Thermal Motion : Anisotropic refinement of non-H atoms reduces R-factor below 0.05 .

Advanced: How do steric effects from the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group influence reactivity?

Answer:

  • Steric Hindrance : The bulky trifluoropropyl group may slow nucleophilic attacks, requiring elevated temperatures (80–100°C) for amide bond formation.
  • Electron-Withdrawing Effects : Trifluoromethyl groups increase electrophilicity of adjacent carbons, favoring SNAr reactions in aromatic systems .

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